![molecular formula C21H24N2O5S B2990616 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 941906-45-2](/img/structure/B2990616.png)

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

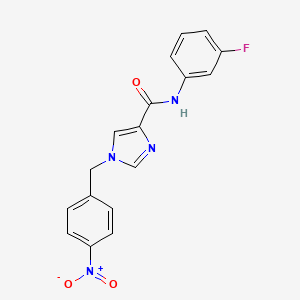

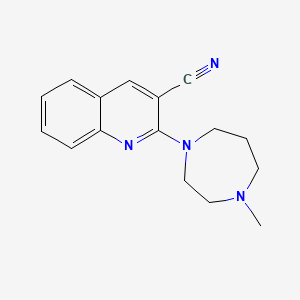

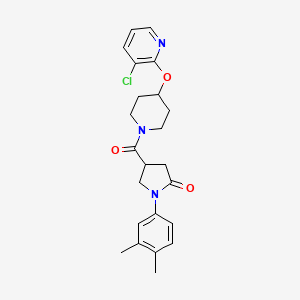

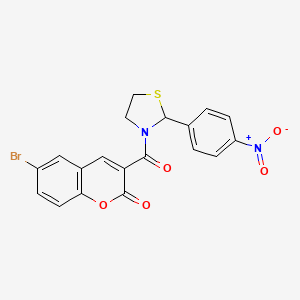

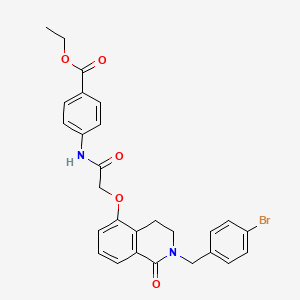

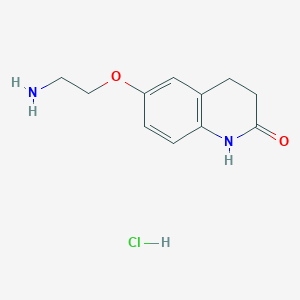

The compound “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic molecule. It is not directly mentioned in the search results, but related compounds provide some insight. For instance, a compound with a similar structure, “4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol”, is an impurity of Cilostazol, a potent phosphodiesterase III A (PDE3A) inhibitor .

Synthesis Analysis

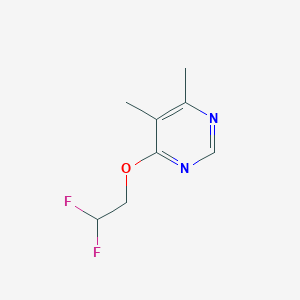

The synthesis of such compounds often involves complex organic reactions. While the exact synthesis process for this specific compound is not available, related compounds like 2-oxo-1,2,3,4-tetrahydropyrimidines have been synthesized through oxidative functionalization of methyl arenes/benzyl derivatives via in situ generated urea .科学的研究の応用

Synthesis and Biological Evaluation

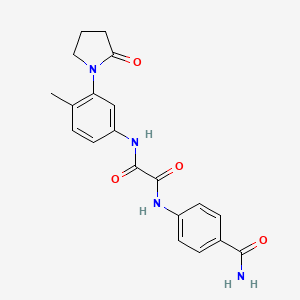

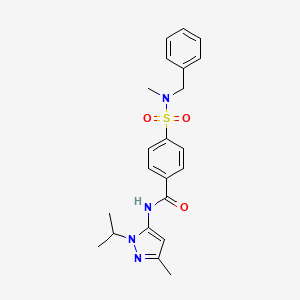

Sulfonamide compounds, including those with a 1,4-benzodioxane nucleus, have been extensively synthesized and evaluated for their biological activities. Research by Irshad et al. (2019) details the design, synthesis, and biological evaluation of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives. These compounds demonstrated moderate activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) but showed promising activity against the lipoxygenase enzyme. Furthermore, some derivatives exhibited significant antimicrobial activities against selected bacterial and fungal species, highlighting their therapeutic potential (Irshad et al., 2019).

Pharmacological Profiles

The pharmacological evaluation of sulfonamide derivatives reveals their potential as therapeutic agents. A study by Rahman et al. (2014) on quinazoline derivatives, which share structural similarities with the compound of interest, explored their diuretic, antihypertensive, and anti-diabetic activities in rat models. This research signifies the broad pharmacological applications of sulfonamide-based compounds, suggesting their utility in managing various health conditions (Rahman et al., 2014).

作用機序

Target of Action

It is an impurity of cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . Therefore, it is plausible that this compound may also interact with the same or similar targets.

Mode of Action

Given its structural similarity to Cilostazol, it may also act as an inhibitor of PDE3A . PDE3A is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits signals within cells. By inhibiting PDE3A, levels of cAMP can be increased, leading to various downstream effects.

Biochemical Pathways

Increased cAMP levels can lead to a variety of effects, including vasodilation, inhibition of platelet aggregation, and cardiac muscle contraction .

Result of Action

If it acts similarly to Cilostazol, it could have antithrombotic and vasodilatory effects . It could also potentially influence cardiac muscle contraction due to its potential impact on cAMP levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.

It’s important to note that this analysis is based on the assumption that this compound may behave similarly to Cilostazol due to their structural similarities .

生化学分析

Biochemical Properties

The compound N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly phosphodiesterase III A (PDE3A), where it acts as a potent inhibitor . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

In terms of cellular effects, this compound influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism, primarily through its inhibitory action on PDE3A . This inhibition can lead to changes in intracellular levels of cyclic AMP, a key second messenger in many cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, particularly enzymes like PDE3A . By inhibiting PDE3A, the compound prevents the breakdown of cyclic AMP, leading to increased levels of this second messenger within the cell . This can result in changes in gene expression and cellular function .

特性

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-2-3-10-23-18-7-5-16(13-15(18)4-9-21(23)24)22-29(25,26)17-6-8-19-20(14-17)28-12-11-27-19/h5-8,13-14,22H,2-4,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCXDDSLHZCMNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2990533.png)

![2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2990553.png)

![(2E)-[(2-fluoro-5-methylphenyl)sulfonyl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B2990556.png)